NVS-PAK1-1 is a potent, allosteric small molecule inhibitor of p21-activated kinase 1 (PAK1), a serine/threonine kinase involved in key cellular processes such as cytoskeletal dynamics, proliferation, and survival.[1][2] It functions by binding to a site distinct from the ATP pocket, a mechanism that contributes to its exceptional selectivity.[1][3][4] With a biochemical IC50 of approximately 5 nM for PAK1, it is a crucial tool compound for investigating PAK1-specific signaling pathways in cancer and neurodegenerative disorder research.[1][3][5]
Substituting NVS-PAK1-1 with other Group I PAK inhibitors, such as pan-inhibitors (e.g., FRAX597) or even other selective inhibitors, is contraindicated for achieving reproducible, target-specific results. Minor structural differences between PAK1 and PAK2 kinase domains are exploited by NVS-PAK1-1's allosteric mechanism, affording it a selectivity rarely seen with ATP-competitive inhibitors.[6][7] Using a less selective compound can introduce confounding off-target effects, particularly through PAK2 inhibition, which has been linked to significant toxicity.[6][8] Therefore, for studies requiring unambiguous attribution of effects to PAK1 inhibition, the high isoform specificity of NVS-PAK1-1 is a critical, non-negotiable procurement attribute.
NVS-PAK1-1 demonstrates superior selectivity for PAK1 over the closely related PAK2 isoform. In biochemical assays, NVS-PAK1-1 has a Kd of 7 nM for PAK1 versus 400 nM for PAK2, representing a ~57-fold selectivity window.[3][9] This is a significant differentiation from pan-Group I inhibitors like FRAX597, which inhibits PAK1, PAK2, and PAK3 with more comparable potencies (IC50s of 8 nM, 13 nM, and 19 nM, respectively).[10][11]
| Evidence Dimension | Biochemical Selectivity (Kd) |
| Target Compound Data | PAK1 Kd = 7 nM |
| Comparator Or Baseline | PAK2 Kd = 400 nM |
| Quantified Difference | ~57-fold higher affinity for PAK1 over PAK2 |
| Conditions | Biochemical kinase binding assay (DiscoverX). |
This high degree of selectivity is critical for attributing cellular effects specifically to PAK1 inhibition, avoiding misleading data from unintended PAK2 modulation.
Beyond its isoform specificity, NVS-PAK1-1 exhibits an exceptionally clean profile across the wider kinome. When screened against a panel of 442 kinases at a high concentration of 10 µM, it showed exquisite selectivity, with a selectivity score (S10) of 0.003.[1] In contrast, other PAK inhibitors like G-5555, while potent against PAK1 (Ki = 3.7 nM), also inhibit at least eight other kinases with >70% inhibition at a 0.1 µM screening concentration.[12][13]
| Evidence Dimension | Kinome-wide Selectivity (Selectivity Score S10 @ 10µM) |
| Target Compound Data | S10 = 0.003 (highly selective) |
| Comparator Or Baseline | G-5555: Inhibits at least 8 other kinases >70% at 0.1 µM |
| Quantified Difference | Demonstrates significantly fewer off-targets at high concentrations compared to other selective PAK inhibitors. |
| Conditions | DiscoverX KINOMEscan™ panel of 442 kinases. |
A clean kinome scan provides confidence that observed biological effects are due to PAK1 inhibition, enhancing data integrity and reducing the risk of costly, non-reproducible experiments.
NVS-PAK1-1 demonstrates excellent solubility in DMSO, a standard solvent for preparing stock solutions in biological research, achieving concentrations up to 100 mM (47.99 mg/mL).[5] This high solubility facilitates the preparation of concentrated, stable stock solutions, simplifying dilution schemes for a wide range of in vitro assays and reducing the volume of solvent introduced into experiments.
| Evidence Dimension | Maximum Solubility in DMSO |
| Target Compound Data | 100 mM (47.99 mg/mL) |
| Comparator Or Baseline | Standard laboratory requirements for high-concentration stock solutions. |
| Quantified Difference | Meets or exceeds typical concentration requirements for in vitro screening and cell-based assays. |
| Conditions | Standard laboratory conditions for preparing DMSO stock solutions. |
High solubility simplifies experimental setup, reduces the potential for compound precipitation, and ensures accurate, reproducible dosing in cellular and biochemical assays.
NVS-PAK1-1 effectively engages and inhibits PAK1 in cellular and preclinical models. In Su86.86 pancreatic cancer cells, it inhibits PAK1 autophosphorylation at concentrations as low as 0.25 µM.[1] Furthermore, in vivo administration in a syngeneic mouse model of squamous cell carcinoma resulted in significant inhibition of tumor growth, demonstrating that the compound reaches its target and exerts a biological effect in a complex system.[14] While the compound has poor metabolic stability in rat liver microsomes, limiting some pharmacokinetic applications, its utility for demonstrating in vivo proof-of-concept has been established.[3][14][15]
| Evidence Dimension | Effective Concentration/Dose for Target Inhibition |
| Target Compound Data | 0.25 µM (cellular autophosphorylation); effective in mouse xenograft models |
| Comparator Or Baseline | Inactive control compounds or vehicle. |
| Quantified Difference | Demonstrates dose-dependent inhibition of PAK1 activity and downstream tumor growth. |
| Conditions | In vitro cell culture (Su86.86); in vivo syngeneic mouse tumor model. |
This evidence confirms that the compound is cell-permeable and active in vivo, making it a viable tool for preclinical studies aimed at validating PAK1 as a therapeutic target.
For researchers aiming to precisely define the role of PAK1 in a signaling pathway, separate from the highly homologous PAK2. The ~57-fold biochemical selectivity of NVS-PAK1-1 allows for targeted inhibition of PAK1 at concentrations that leave PAK2 largely unaffected, a critical requirement for generating unambiguous, publishable data.[3][9]
When screening for anti-proliferative or anti-migration effects, the clean kinome profile of NVS-PAK1-1 ensures that observed phenotypes can be confidently attributed to PAK1 inhibition. This reduces the risk of pursuing false positives caused by off-target kinase activity, a common issue with less selective inhibitors.[1]
For preclinical studies needing to demonstrate that targeting PAK1 can impact tumor growth in an animal model. NVS-PAK1-1 has been successfully used in syngeneic mouse models to inhibit tumor growth, confirming its bioavailability and target engagement in a complex in vivo setting.[14]
As a well-characterized allosteric inhibitor with a known co-crystal structure, NVS-PAK1-1 is an ideal tool for biophysical studies, such as investigating the conformational dynamics of PAK1 or for use as a reference compound in the development of new PAK1-targeted molecules.[1]